The exact mass of the compound Enzalutamide is 464.09301 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Imidazolidines - Hydantoins - Thiohydantoins - Supplementary Records. It belongs to the ontological category of imidazolidinone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
UNII
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GHS Hazard Statements
Aggregated GHS information provided by 5 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.; H302 (80%): Harmful if swallowed [Warning Acute toxicity, oral]; H360 (40%): May damage fertility or the unborn child [Danger Reproductive toxicity]; H361 (60%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]; H373 (20%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication
Enzalutamide is indicated for the treatment of patients with metastatic castration-resistant prostate cancer who have previously received docetaxel. FDA Label Xtandi is indicated for:the treatment of adult men with high-risk non-metastatic castration-resistant prostate cancer (CRPC).the treatment of adult men with metastatic castration-resistant prostate cancer who are asymptomatic or mildly symptomatic after failure of androgen deprivation therapy in whom chemotherapy is not yet clinically indicated.the treatment of adult men with metastatic castration resistant prostate cancer whose disease has progressed on or after docetaxel therapy.
Livertox Summary
Enzalutamide is a nonsteroidal antiandrogen used to treat metastatic castration-resistant prostate cancer. Enzalutamide is associated with a low rate of serum enzyme elevation during therapy, but has not been linked to cases of clinically apparent liver injury with jaundice.
Drug Classes
Antineoplastic Agents
NCI Cancer Drugs
Drug: Enzalutamide US Brand Name(s): Xtandi FDA Approval: Yes Enzalutamide is approved to treat: Prostate cancer. It is used: In patients whose cancer is castration resistant (has not responded to treatments that lower testosterone levels). In patients whose cancer has metastasized and is castration sensitive (has responded to treatments that lower testosterone levels). Enzalutamide is also being studied in the treatment of other types of cancer.
Pharmacology
Resitance to enzalutamide therapy has been observed. This may occurred due to an upregulation of NF-κB2/p52. Enzalutamide is an orally bioavailable, organic, non-steroidal small molecule targeting the androgen receptor (AR) with potential antineoplastic activity. Through a mechanism that is reported to be different from other approved AR antagonists, enzalutamide inhibits the activity of prostate cancer cell ARs, which may result in a reduction in prostate cancer cell proliferation and, correspondingly, a reduction in the serum prostate specific antigen (PSA) level. AR over-expression in prostate cancer represents a key mechanism associated with prostate cancer hormone resistance.
ATC Code
L02BB04 L - Antineoplastic and immunomodulating agents L02 - Endocrine therapy L02B - Hormone antagonists and related agents L02BB - Anti-androgens L02BB04 - Enzalutamide
Mechanism of Action
Enzalutamide is a competitive androgen receptor inhibitor that effects multiple stages of the signalling pathway. It is able to inhibit androgen binding to its receptor, androgen receptor nuclear translocation, and subsequent interaction with DNA. As a result, proliferation of prostate cancer cells decreases which ultimately leads to apoptosis and decreased tumour volume.
The mean terminal half-life (t1/2) for enzalutamide in patients after a single oral dose is 5.8 days (range 2.8 to 10.2 days). Following a single 160 mg oral dose of enzalutamide in healthy volunteers, the mean terminal t1/2 for N-desmethyl enzalutamide is approximately 7.8 to 8.6 days.
Use Classification
Human drugs -> Xtandi -> EMA Drug Category Endocrine therapy -> Human pharmacotherapeutic group Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
1: El-Amm J, Patel N, Freeman A, Aragon-Ching JB. Metastatic Castration-Resistant Prostate Cancer: Critical Review of Enzalutamide. Clin Med Insights Oncol. 2013 Aug 21;7:235-245. Review. PubMed PMID: 24179414; PubMed Central PMCID: PMC3813614.
2: Pal SK, Stein CA, Sartor O. Enzalutamide for the treatment of prostate cancer. Expert Opin Pharmacother. 2013 Apr;14(5):679-85. doi: 10.1517/14656566.2013.775251. Epub 2013 Feb 27. Review. PubMed PMID: 23441761.
3: Ha YS, Goodin S, DiPaola RS, Kim IY. Enzalutamide for the treatment of castration-resistant prostate cancer. Drugs Today (Barc). 2013 Jan;49(1):7-13. doi: 10.1358/dot.2013.49.1.1910724. Review. PubMed PMID: 23362491.
4: Rawlinson A, Mohammed A, Miller M, Kunkler R. The role of enzalutamide in the treatment of castration-resistant prostate cancer. Future Oncol. 2012 Sep;8(9):1073-81. doi: 10.2217/fon.12.99. Review. PubMed PMID: 23030482.
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